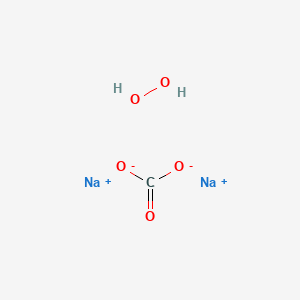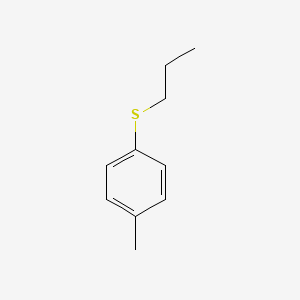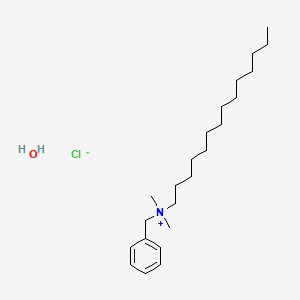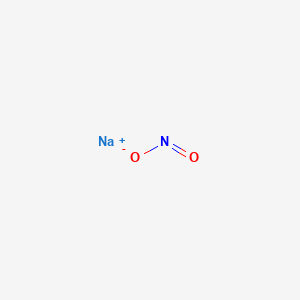
Sodium carbonate hydrogen peroxide
Vue d'ensemble
Description
Sodium carbonate hydrogen peroxide, also known as sodium percarbonate, is a chemical compound with the formula Na₂H₃CO₆. It is an adduct of sodium carbonate (commonly known as soda ash or washing soda) and hydrogen peroxide. This compound is a colorless, crystalline, hygroscopic, and water-soluble solid. It is widely used in eco-friendly bleaches and other cleaning products due to its ability to release oxygen when dissolved in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium carbonate hydrogen peroxide is typically synthesized by crystallizing a solution of sodium carbonate and hydrogen peroxide under controlled pH and concentration conditions. This method is convenient for both industrial and laboratory settings .
Industrial Production Methods: In industrial production, this compound is produced by crystallizing a solution of sodium carbonate and hydrogen peroxide. Alternatively, dry sodium carbonate can be treated directly with concentrated hydrogen peroxide solution. Another method involves reacting sodium peroxide with absolute ethyl alcohol at low temperatures to produce a perhydroxide .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium carbonate hydrogen peroxide undergoes various chemical reactions, including:
Oxidation: It releases hydrogen peroxide, which can further decompose into water and oxygen.
Decomposition: In aqueous solutions, it decomposes to yield hydrogen peroxide, sodium cations, and carbonate ions.
Common Reagents and Conditions:
Oxidation: this compound acts as an oxidizing agent in the presence of water.
Major Products Formed:
Hydrogen Peroxide (H₂O₂): Released during decomposition.
Sodium Carbonate (Na₂CO₃): Remains as a byproduct after the release of hydrogen peroxide.
Applications De Recherche Scientifique
Sodium carbonate hydrogen peroxide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of sodium carbonate hydrogen peroxide involves the release of hydrogen peroxide when dissolved in water. Hydrogen peroxide then decomposes into water and oxygen, generating free hydroxyl radicals through the Fenton reaction. These radicals cause oxidative damage to proteins and membrane lipids, leading to the compound’s biocidal and bleaching effects .
Comparaison Avec Des Composés Similaires
Sodium Perborate: Another perhydrate compound used in detergents and bleaching agents.
Sodium Persulfate: A strong oxidizing agent used in polymerization and cleaning applications.
Sodium Perphosphate: Used in detergents and cleaning products for its oxidizing properties
Uniqueness: Sodium carbonate hydrogen peroxide is unique due to its eco-friendly nature, as it breaks down into harmless components (water and oxygen) in wash water. This makes it a safer alternative to traditional chlorine bleach, which can produce harmful byproducts .
By understanding the properties, preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds, we can appreciate the versatility and importance of this compound in various fields.
Propriétés
IUPAC Name |
disodium;hydrogen peroxide;carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Na.H2O2/c2-1(3)4;;;1-2/h(H2,2,3,4);;;1-2H/q;2*+1;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLMBWASGCAJGO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].OO.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B7800644.png)







